1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Overview
Description
“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1417569-62-0 . It has a molecular weight of 276.99 and its IUPAC name is 4-bromo-2,3-difluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The InChI code for “1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is 1S/C7H2BrF5O/c8-3-1-2-4 (6 (10)5 (3)9)14-7 (11,12)13/h1-2H . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and trifluoromethoxy substituents .
Physical And Chemical Properties Analysis
“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is a liquid at room temperature . It has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 at 20 °C, and a vapor pressure of 20 hPa at 55 °C . It is slightly soluble in water, with a solubility of 11.7 mg/l .
Scientific Research Applications
1. Intermediate in Aryne Chemistry and Organic Synthesis
- It serves as an intermediate in the synthesis of complex organic molecules. For instance, upon treatment with specific reagents, it undergoes transformations to yield phenyllithium derivatives, which are crucial intermediates. These intermediates can then undergo further reactions to produce a range of organofluorine compounds. This showcases the compound's versatility and utility in synthetic organic chemistry, facilitating the construction of complex molecular architectures with potential applications in pharmaceuticals and materials science (Schlosser & Castagnetti, 2001).
2. Production of Novel Organofluorine Compounds
- The compound is used to generate (trifluoromethoxy)phenyllithiums, which are essential intermediates for producing a variety of new organofluorine compounds. These compounds have several applications, including in the development of agrochemicals, pharmaceuticals, and materials with unique properties like high thermal stability or specific optical characteristics (Castagnetti & Schlosser, 2001).
3. Halogenation and Derivative Formation
- The compound is instrumental in halogenation reactions, leading to the formation of various halogenated derivatives. These derivatives are significant due to their stability and potential use in further chemical transformations. This aspect is crucial for developing new materials and chemicals with tailored properties (Herkes, 1977).
4. Structural Analysis and Crystal Engineering
- Research has focused on understanding the structural aspects of bromo and bromomethyl-substituted benzenes, including those similar to 1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene. These studies are fundamental for crystal engineering and designing materials with specific physical properties, such as luminescence or mechanical strength (Jones et al., 2012).
Safety And Hazards
“1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene” is classified as a skin irritant (H315) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid skin contact, wear protective gloves, and wash skin thoroughly after handling . In case of skin irritation, it is advised to get medical attention .
properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZVSTCFPFXRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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